N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-18-8-11(15(17-18)20-4-2)14(19)16-10-5-6-12-13(7-10)22-9-21-12/h5-8H,3-4,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDDCUDPARTBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the pyrazole derivative with a benzo[d][1,3]dioxole-containing reagent, often using palladium-catalyzed cross-coupling reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-ethyl-1H-pyrazole-4-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific ethoxy and ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its ability to interact with certain biological targets, making it a more potent therapeutic agent.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluation, and the underlying mechanisms of its activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.31 g/mol. Its structure includes a pyrazole core, which is known for various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards these cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can act as selective COX inhibitors. The anti-inflammatory activity was assessed through edema inhibition tests, where some derivatives showed superior efficacy compared to established drugs like celecoxib .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
- Induction of Apoptosis : Studies suggest that pyrazole compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Molecular Interactions : Docking studies reveal that this compound interacts favorably with active sites on target proteins, enhancing its inhibitory effects .
Study 1: Antiproliferative Activity
A study conducted on various pyrazole derivatives demonstrated that those with a benzo[d][1,3]dioxole moiety showed increased activity against breast and liver cancer cell lines. The IC50 values indicated a strong correlation between structural modifications and biological efficacy .
Study 2: Anti-inflammatory Evaluation
In another investigation focusing on anti-inflammatory properties, this compound was tested in animal models for its ability to reduce inflammation. Results showed significant reductions in paw edema compared to controls, confirming its therapeutic potential .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and what intermediates are critical?
- Methodological Answer : Synthesis involves multi-step condensation and alkylation. Key steps include:
- Cyclocondensation : React ethyl 2-cyano-3-ethoxyacrylate with benzo[d][1,3]dioxol-5-yl hydrazine derivatives in ethanol under reflux to form the pyrazole core. Yield optimization requires stoichiometric control (72% reported) .
- N-Alkylation : Introduce the ethyl group at the 1-position using ethyl bromide and K₂CO₃ in DMF at 80°C (85% yield) .
- Amide Coupling : Use EDC/HOBt-mediated coupling with benzo[d][1,3]dioxol-5-amine in dichloromethane (68% yield) .
- Critical Intermediates :
- Hydrazide precursor (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1H-pyrazole-4-carbohydrazide).
- Purification via ethanol/water recrystallization is essential to avoid tautomeric impurities .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?
- Key Techniques :
- FT-IR : Identify amide C=O (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- ¹H/¹³C NMR : Confirm ethyl groups (δ 1.2–1.4 ppm triplet, δ 4.0–4.2 ppm quartet) and ethoxy protons (δ 3.8–4.0 ppm). Benzo[d][1,3]dioxole protons appear as two doublets near δ 6.0–6.5 ppm .
- X-ray Crystallography : Resolve pyrazole ring tautomerism and confirm substituent geometry. Single-crystal analysis is recommended for absolute configuration .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactive sites in this compound?
- Methodology :
- Use B3LYP/6-311G** basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and NBO charges.
- Solvent effects (e.g., water) are modeled via the Polarizable Continuum Model (PCM).
- Key Findings :
- HOMO localized on the pyrazole ring (nucleophilic site).
- LUMO near the ethoxy group (electrophilic region).
- Validate with experimental UV-Vis and IR spectra .
Q. How to resolve discrepancies between computational bioactivity predictions and experimental results?
- Strategies :
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories to assess protein-ligand complex stability.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities.
- Case Study : Replacing ethoxy with tert-butoxy at the 3-position reduces conformational flexibility, improving correlation between predicted and observed IC₅₀ values .
Q. Designing SAR studies for substituent effects on the benzo[d][1,3]dioxole moiety: Best practices?
- Approach :
- Systematic Modifications : Introduce electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., cyclohexyl) at the 5-position.
- Multivariate Analysis : Partial Least Squares (PLS) regression to correlate Hammett σ values with kinase inhibition data.
- Key Parameters : Track LogP (via HPLC), steric effects (Tolman cone angles), and hydrogen-bonding capacity (Abraham descriptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
